molecular formula C7H5N3O2S B8765441 4-Methyl-7-nitro-2,1,3-benzothiadiazole

4-Methyl-7-nitro-2,1,3-benzothiadiazole

Cat. No. B8765441
M. Wt: 195.20 g/mol
InChI Key: NTZTXANDSQZDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-nitro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-7-nitro-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7-nitro-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-7-nitro-2,1,3-benzothiadiazole

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

7-methyl-4-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C7H5N3O2S/c1-4-2-3-5(10(11)12)7-6(4)8-13-9-7/h2-3H,1H3

InChI Key

NTZTXANDSQZDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NSN=C12)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-benzo[1,2,5]thiadiazole (5.57 g, 37.1 mmol) in conc. H2SO4 (14.5 mL) at 0° C. was slowly added HNO3/H2SO4 (3.25 mL/4.25 mL). The reaction mixture was stirred at 0° C. for 20 min and then at rt for 30 min and then was poured into iced water (200 mL). The resulting precipitate was isolated by filtration, rinsed with water and purified by silica gel flash chomatography, eluting with CHCl3 to give compound 839B (1.5 g) as a yellow solid and 4-methyl-7-nitro-benzo[1,2,5]thiadiazole (2.0 g) as a yellow solid.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.5 mL
Type
solvent
Reaction Step Four

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